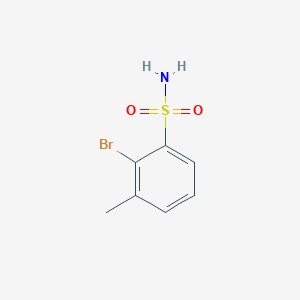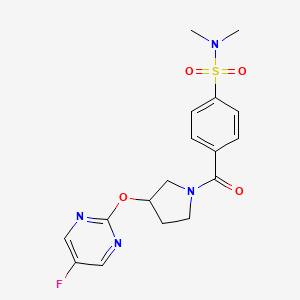
4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is an organic molecule that features in various chemical and biological research settings. Its intricate structure, combining fluoropyrimidine and pyrrolidine functionalities, presents unique chemical reactivity and biological activity, which has attracted scientific interest.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions:
Preparation of Intermediate: : The synthesis usually starts with the preparation of 5-fluoropyrimidin-2-yl intermediate. This is achieved through halogenation and nucleophilic substitution reactions.
Formation of Pyrrolidine Moiety: : The pyrrolidine ring is then introduced via cyclization reactions.
Coupling Reactions: : The coupling of the intermediate with the pyrrolidine derivative is achieved through amidation or carbamate formation under controlled temperature and pH conditions.
Final Assembly:
Industrial Production Methods
The industrial production of this compound would follow similar synthetic routes but scaled up using batch or continuous flow processes. Process optimization, solvent selection, and purification techniques, such as recrystallization and chromatography, are vital for efficient production.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : The pyrrolidine moiety can be oxidized to produce lactams.
Reduction: : Reduction of the sulfonamide group can lead to amine derivatives.
Substitution: : The fluoropyrimidine ring undergoes nucleophilic aromatic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Conditions involve bases like sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: : Lactams and sulfoxides.
Reduction: : Amines and reduced sulfonamide derivatives.
Substitution: : A variety of substituted fluoropyrimidines depending on the nucleophile.
科学研究应用
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Material Science: : Precursor for advanced polymer synthesis.
Biology
Pharmacology: : Investigated for its potential as an anti-cancer agent due to its fluoropyrimidine moiety.
Molecular Probes: : Utilized in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: : Explored as a candidate in the synthesis of therapeutic agents.
Diagnostic Tools: : Used in the design of diagnostic assays.
Industry
Agricultural Chemicals: : Component in the synthesis of herbicides and pesticides.
Specialty Chemicals: : Used in the formulation of specialty coatings and adhesives.
作用机制
The compound exerts its effects through interactions with various molecular targets. The fluoropyrimidine moiety interacts with nucleotide synthesis pathways, inhibiting enzymes like thymidylate synthase, crucial for DNA synthesis. The sulfonamide group confers specificity and binding affinity to biological targets, often modulating protein function and signal transduction pathways.
相似化合物的比较
Similar Compounds
4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Differing in the halogen atom, which affects reactivity and biological activity.
4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Lacks the halogen substitution, influencing its chemical behavior and potency.
N,N-dimethyl-4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide: : Structural isomer with varied spatial arrangement impacting its applications.
Uniqueness
What sets 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide apart is the presence of a fluorine atom within the pyrimidine ring, enhancing its metabolic stability and binding interactions, making it particularly attractive for pharmaceutical research.
There you have it, a detailed exploration of this compound. Quite the mouthful, isn’t it? But a fascinating compound nonetheless.
属性
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-21(2)27(24,25)15-5-3-12(4-6-15)16(23)22-8-7-14(11-22)26-17-19-9-13(18)10-20-17/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWNIBPFERIPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2918473.png)
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)
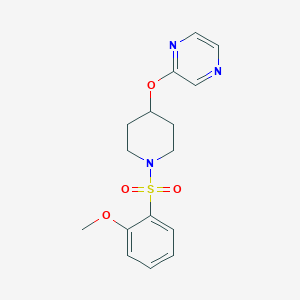
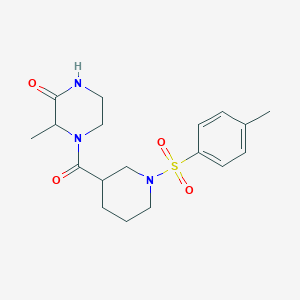
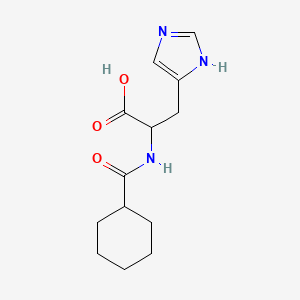
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
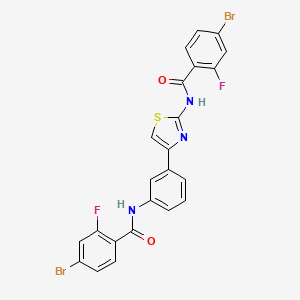
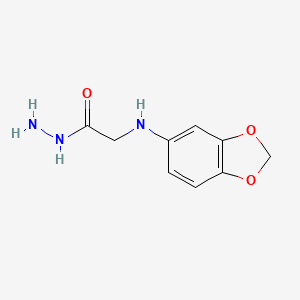
![N-(2-METHOXYETHYL)-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2918487.png)

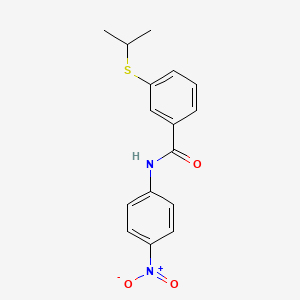
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2918491.png)
